

Application of 1D and 2D NMR for Penicillide Structural Assignment

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Compound of Interest

Compound Name: *Penicillide*

Cat. No.: *B1663092*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillide is a natural product first isolated from a *Penicillium* species. It belongs to a class of fungal metabolites characterized by a unique dibenzo[b,g][1][2]dioxocin-5-one core structure. The accurate structural elucidation of **penicillide** and its analogues is crucial for understanding their biosynthetic pathways, biological activities, and potential as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is an indispensable tool for the unambiguous assignment of the chemical structure and stereochemistry of these complex natural products.

These application notes provide a comprehensive overview and detailed protocols for the use of 1D and 2D NMR spectroscopy in the structural assignment of **penicillide**. The information is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Data Presentation: NMR Spectral Data of a Penicillide Derivative

While the complete assigned NMR data for the parent **penicillide** is not readily available in a consolidated format, the following tables present the ^1H and ^{13}C NMR data for a closely related

penicillide derivative, (E)-3-(3-methylbut-1-enyl)-11-hydroxy-4-methoxy-9-methyl-7H-dibenzo[b,g][1][2]dioxocin-5-one, as reported by Xia et al. (2008) in Magnetic Resonance in Chemistry. This data serves as a representative example for the structural elucidation of the **penicillide** scaffold.

Table 1: ^1H NMR Data of a **Penicillide** Derivative (500 MHz, CDCl_3)

| Position | δH (ppm) | Multiplicity | J (Hz) |
|--------------------|------------------------|--------------|--------|
| 1 | 6.42 | d | 2.5 |
| 2 | 6.36 | d | 2.5 |
| 4-OCH ₃ | 3.82 | s | 2.0 |
| 7 | 5.09 | s | |
| 8 | 6.64 | d | |
| 10 | 6.70 | d | 2.0 |
| 9-CH ₃ | 2.30 | s | 16.0 |
| 1'-H | 6.63 | d | |
| 2'-H | 6.09 | dd | |
| 3'-H | 2.45 | m | 7.0 |
| 4'-CH ₃ | 1.07 | d | |
| 5'-CH ₃ | 1.07 | d | |
| 11-OH | 5.20 | s | |

Table 2: ^{13}C NMR Data of a **Penicillide** Derivative (125 MHz, CDCl_3)

| Position | δC (ppm) | DEPT |
|--------------------|------------------|-----------------|
| 1 | 100.2 | CH |
| 2 | 111.4 | CH |
| 3 | 158.0 | C |
| 4 | 99.8 | C |
| 4a | 159.2 | C |
| 5 | 164.2 | C |
| 6a | 114.5 | C |
| 7 | 69.8 | CH ₂ |
| 8 | 115.8 | CH |
| 9 | 139.8 | C |
| 9-CH ₃ | 21.4 | CH ₃ |
| 10 | 112.9 | CH |
| 11 | 155.8 | C |
| 12a | 108.6 | C |
| 1' | 138.8 | CH |
| 2' | 120.9 | CH |
| 3' | 31.5 | CH |
| 4' | 22.3 | CH ₃ |
| 5' | 22.3 | CH ₃ |
| 4-OCH ₃ | 55.9 | CH ₃ |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **penicillide** are provided below. These protocols are based on standard practices for natural

product analysis.

1. Sample Preparation

- **Isolation and Purification:** Isolate **penicillide** from the fungal culture (e.g., *Penicillium* or *Talaromyces* species) using appropriate chromatographic techniques (e.g., silica gel column chromatography, HPLC) to obtain a pure sample.
- **Sample Quantity:** For optimal results, a sample amount of 1-5 mg is recommended.
- **Solvent Selection:** Dissolve the purified **penicillide** in a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for this class of compounds. The choice of solvent can affect chemical shifts, so consistency is key for data comparison.
- **NMR Tube:** Transfer the solution to a high-quality 5 mm NMR tube.

2. 1D NMR Spectroscopy

- **¹H NMR (Proton NMR):**
 - **Instrument:** 400-600 MHz NMR spectrometer.
 - **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Spectral Width:** 0-12 ppm.
 - **Acquisition Time:** 2-3 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16-64, depending on sample concentration.
 - **Processing:** Apply a line broadening factor of 0.3 Hz before Fourier transformation.
- **¹³C NMR (Carbon-13 NMR):**
 - **Instrument:** 100-150 MHz NMR spectrometer.

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Purpose: To differentiate between CH, CH₂, and CH₃ groups.
 - Pulse Angles: Run DEPT-45, DEPT-90, and DEPT-135 experiments.
 - DEPT-45: All protonated carbons are positive.
 - DEPT-90: Only CH signals are observed.
 - DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.

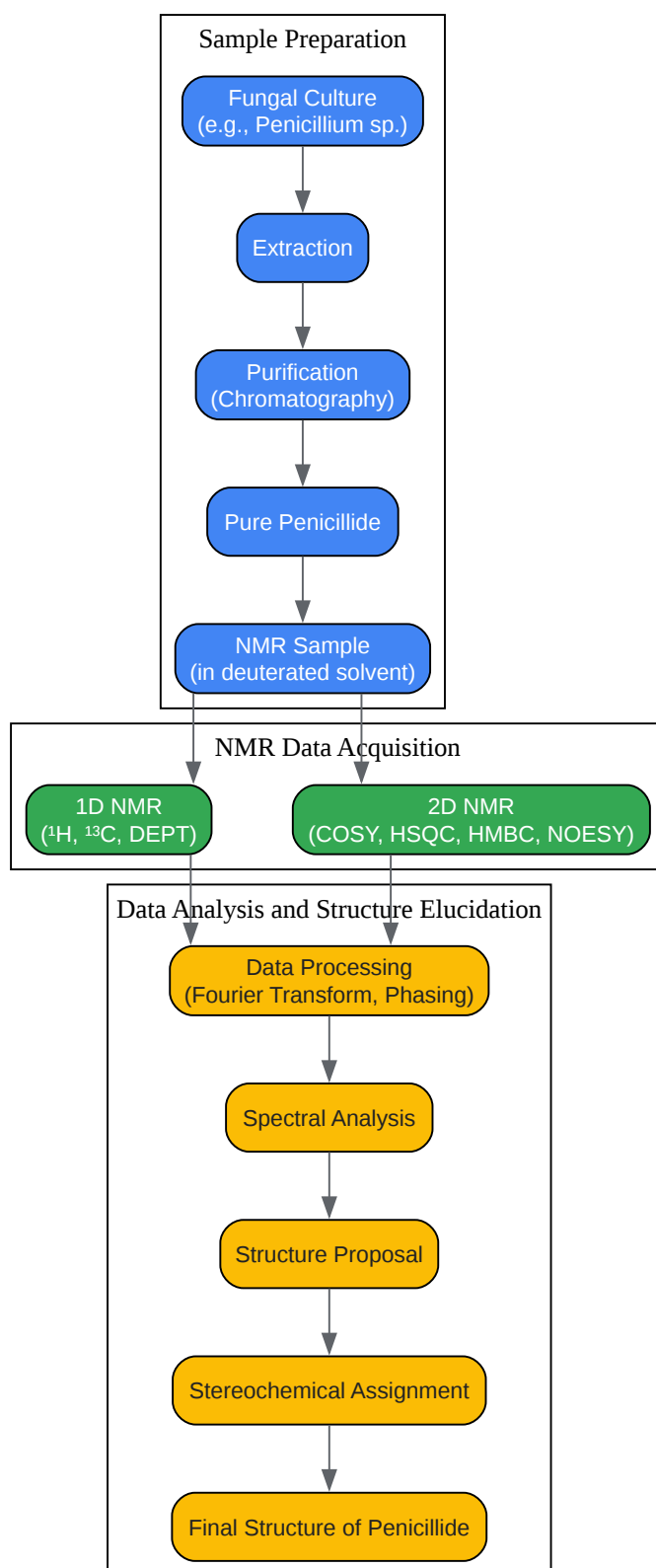
3. 2D NMR Spectroscopy

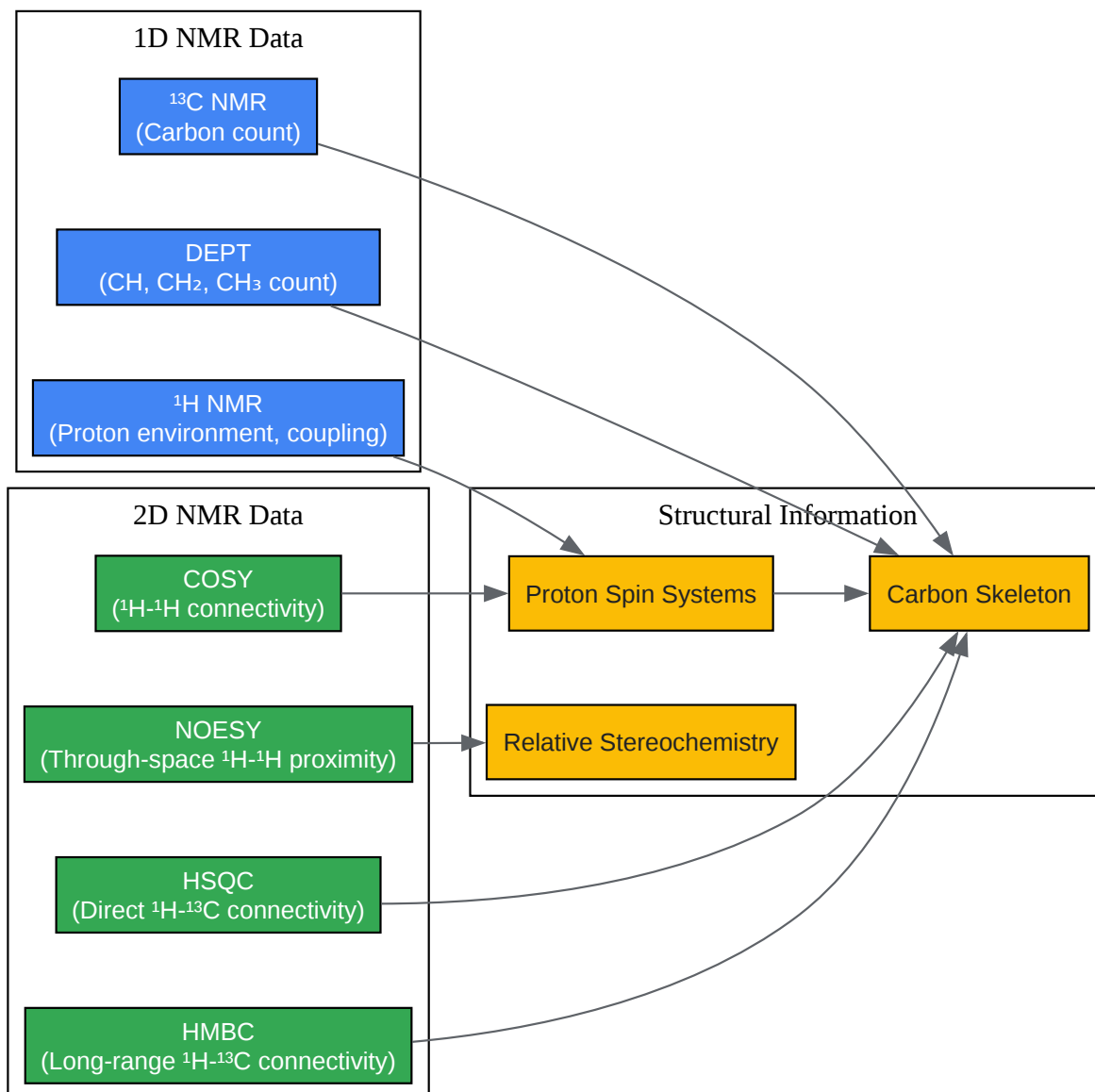
- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton (^1H - ^1H) spin-spin couplings, typically through 2-3 bonds.
 - Pulse Program: Standard COSY experiment (e.g., 'cosygpcqf').
 - Data Points: 2048 in F2 and 256-512 in F1.
 - Number of Scans: 4-16 per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond proton-carbon (^1H - ^{13}C) correlations.

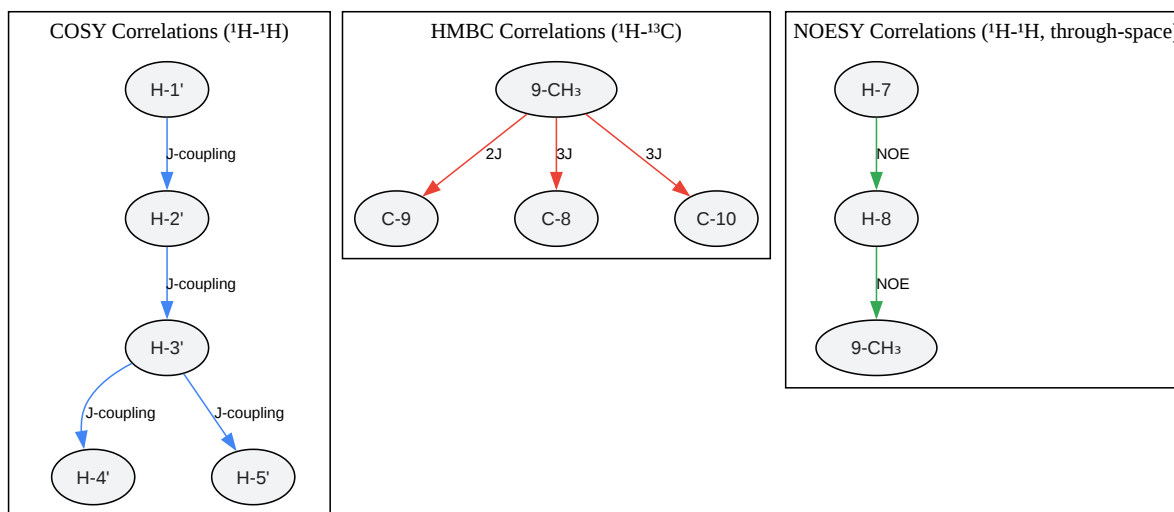
- Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
- Spectral Width: Calibrated for the ^1H and ^{13}C ranges.
- Data Points: 1024 in F2 and 256 in F1.
- Number of Scans: 4-8 per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-4 bonds) proton-carbon (^1H - ^{13}C) correlations. This is crucial for connecting different spin systems and elucidating the carbon skeleton.
 - Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
 - Optimization: The long-range coupling constant (J) is typically optimized for 8 Hz.
 - Data Points: 2048 in F2 and 256-512 in F1.
 - Number of Scans: 16-64 per increment.
- NOESY (Nuclear Overhauser Effect Spectroscopy):
 - Purpose: To identify through-space correlations between protons that are in close proximity ($< 5 \text{ \AA}$), which is essential for determining the relative stereochemistry of the molecule.
 - Pulse Program: Standard NOESY experiment (e.g., 'noesygpqh').
 - Mixing Time: A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE signals.
 - Data Points: 2048 in F2 and 256-512 in F1.
 - Number of Scans: 16-32 per increment.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key correlations used in the NMR-based structural assignment of **penicillide**.







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References

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- 2. researchgate.net [researchgate.net]
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